![molecular formula C21H16N2O2S2 B2506473 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide CAS No. 896348-90-6](/img/structure/B2506473.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives is often achieved through microwave-assisted methods, which provide a cleaner, more efficient, and faster approach compared to traditional thermal heating. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation in a solvent-free environment . Similarly, N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides were synthesized through base-catalyzed direct cyclization using microwave irradiation . Another method involved the heterocyclization of corresponding aroylthioureas with bromine in dry acetone in the presence of triethylamine .

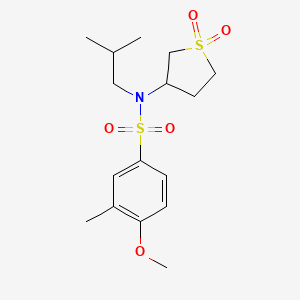

Molecular Structure Analysis

The molecular structure of benzamide derivatives is confirmed using various spectroscopic techniques such as IR, NMR, mass spectral study, and elemental analysis . The molecular conformations and modes of supramolecular aggregation are also studied, with some compounds exhibiting conformational disorder . The role of methyl functionality and non-covalent interactions such as π-π stacking, N-H...N, and S...O interactions in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been investigated .

Chemical Reactions Analysis

The chemical behavior of benzamide derivatives includes their ability to act as ligands in coordination compounds with various metal ions. For example, 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide was reacted with different metal ions to synthesize coordination compounds, which were characterized by spectroscopic methods and thermal analysis . The ligand showed bidentate binding involving phenolic oxygen and azomethine nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by their biological activities. Many synthesized compounds exhibit promising anticancer activity against various human cancer cell lines . The biochemical evaluation of these compounds includes structure-activity relationship studies and in vitro assays to determine their inhibitory effects on specific enzymes or biological pathways . The thermal properties and stability of these compounds and their metal complexes are analyzed using thermal gravimetric analysis .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

- Synthesis of 2-phenylamino-thiazole derivatives : These derivatives, including benzothiazole compounds, have been synthesized and shown to have significant antimicrobial activity against various bacterial and fungal strains, sometimes even exceeding the effectiveness of reference drugs (Bikobo et al., 2017).

Anticancer Evaluation

- Design and synthesis of thiazolyl benzamides for cancer treatment : Certain benzothiazole derivatives have been developed and shown to exhibit moderate to excellent anticancer activity against various cancer cell lines, with some derivatives being more effective than reference drugs (Ravinaik et al., 2021).

Antioxidant Activity

- Benzothiazole derivatives in mitigating acetaminophen toxicity : These compounds have demonstrated potential in inactivating reactive chemical species through their antioxidant activity, showing protective effects in models of acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Inhibitors of Biological Processes

- Stearoyl-CoA desaturase-1 (SCD-1) inhibitors : Benzamide compounds with thiazolyl structures have been identified as potent SCD-1 inhibitors, showing promise in altering lipid metabolism (Uto et al., 2009).

Supramolecular Gelators

- Role of methyl functionality in gelation : N-(thiazol-2-yl)benzamide derivatives have been found to exhibit gelation behavior towards certain solvents, influenced by methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

Synthesis and Activity of Anti-Inflammatory Drugs

- Development of nonsteroidal anti-inflammatory drugs : Compounds derived from thiazole and thiazoline, including benzamide derivatives, have been synthesized and shown to have anti-inflammatory activity (Lynch et al., 2006).

Wirkmechanismus

Target of Action

Compounds containing the benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .

Mode of Action

The mode of action of benzothiazole derivatives can vary depending on the specific compound and its targets. For example, some benzothiazole derivatives have been found to inhibit certain enzymes or interact with specific receptors

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S2/c1-26-15-9-6-13(7-10-15)20(25)22-14-8-11-18(24)16(12-14)21-23-17-4-2-3-5-19(17)27-21/h2-12,24H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJUYQQHDCQNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)

![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)

![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)